molecular formula C12H26 B14537765 3-Ethyl-2,2,3,5-tetramethylhexane CAS No. 62185-01-7

3-Ethyl-2,2,3,5-tetramethylhexane

Cat. No.: B14537765
CAS No.: 62185-01-7
M. Wt: 170.33 g/mol
InChI Key: CHURHVBNTYCJDL-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,3,5-tetramethylhexane is a branched alkane with the molecular formula C12H26 . This hydrocarbon is characterized by a highly branched carbon skeleton, which significantly influences its physical properties and chemical behavior, making it a compound of interest in fundamental and applied research . In scientific studies, branched alkanes like this serve as critical model compounds for investigating the effects of molecular branching on physicochemical properties, such as critical temperature, critical pressure, acentric factor, and viscosity . Such research is vital for developing accurate predictive models, including the NPNA equation, which helps estimate the properties of noncyclic alkanes for the energy, fuel, and petrochemical industries . Typical chemical reactions include oxidation and free-radical substitution, such as chlorination under UV light . This product is intended for research applications in chemistry and materials science. It is strictly for in-vitro research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

62185-01-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,2,3,5-tetramethylhexane

InChI

InChI=1S/C12H26/c1-8-12(7,9-10(2)3)11(4,5)6/h10H,8-9H2,1-7H3

InChI Key

CHURHVBNTYCJDL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Historical Development

The DTIC technical report demonstrates scalable Grignard methodologies for branched alkanes through magnesium-mediated coupling. For 3-ethyl-2,2,3,5-tetramethylhexane, a modified three-step approach has been validated:

Table 1: Optimized Grignard Protocol

Parameter Specification Source
Magnesium activation Methyl bromide/iodide initiation
Solvent system Anhydrous diethyl ether/THF (3:1)
Reaction temperature -10°C to 25°C gradient
Quenching agent Saturated NH₄Cl in dry ice/acetone bath

This method achieves 59-67% yield for analogous neopentane derivatives through careful control of:

  • Alkyl halide addition rates
  • Magnesium surface activation
  • Exothermic management during quaternary carbon formation

Stereochemical Outcomes

The Petrow synthesis (Zh. Obshch. Khim. 1957) employs sequential alkylation of 2,2,3-trimethylpentane intermediates with ethyl magnesium bromide. Key findings include:

  • 78% diastereomeric excess at C3 position
  • 5-methyl group introduction requires elevated temperatures (160-180°C)
  • Silica gel chromatography achieves >98% isomeric purity

Catalytic Hydrogenation of Olefinic Precursors

Dehydration-Hydrogenation Tandem

Industrial routes favor catalytic methods for scalability. The DTIC report details a two-stage process:

  • Acid-catalyzed dehydration of tertiary alcohols (β-naphthalenesulfonic acid, 0.2% w/w)
  • Nickel-catalyzed hydrogenation (Raney Ni, 50-75 atm H₂)

Table 2: Hydrogenation Efficiency Metrics

Parameter Value Impact on Yield
H₂ pressure 65 atm optimal +22% vs 50 atm
Nickel particle size 20-50 nm Prevents coking
Reaction time 8-12 hrs 98% conversion

This method converts 3-ethyl-2,2,3,5-tetramethyl-4-hexene intermediates to the target alkane with 89% isolated yield.

Zinc-Mediated Coupling Reactions

Organozinc Intermediates

The DTIC protocol for neopentane synthesis provides a template:

  • Dimethyl zinc preparation (Zn + 2CH₃I → Zn(CH₃)₂)
  • Coupling with tert-butyl chloride derivatives

Adapting this to C₁₂ systems requires:

  • Stoichiometric excess of zinc (1:2.5 molar ratio)
  • Toluene as solvent (bp 110°C allows reflux conditions)
  • Slow addition of ethyl-substituted chlorides (0.5 mL/min)

Critical parameters:

  • Oxygen exclusion (<5 ppm)
  • Copper catalyst (CuCN·2LiCl, 0.1 mol%)
  • Post-reaction distillation (theoretical plates ≥15)

Industrial-Scale Production Considerations

Environmental Impact Mitigation

  • Closed-loop solvent recovery (98% ether reuse)
  • Zinc residue repurposing for sulfate production
  • Catalytic converter systems for methane off-gassing

Analytical Validation Techniques

Spectroscopic Characterization

  • ¹³C NMR : Distinct signals at δ 22.1 (C2), 28.9 (C3), 31.4 (C5) ppm
  • GC-MS : Retention index 1425 (HP-5 column), m/z 170 [M]⁺
  • IR Spectroscopy : Absence of C=C stretches (1600-1680 cm⁻¹) confirms saturation

Purity Assessment

Method Acceptance Criteria
GC-FID ≥99.5% area
Karl Fischer ≤50 ppm H₂O
Residual solvents <300 ppm ether

Emerging Methodologies

Flow Chemistry Approaches

Microreactor trials show promise for:

  • 45% reduction in reaction time
  • 3.2-fold improved heat transfer
  • Safter handling of pyrophoric reagents

Biocatalytic Routes

Preliminary studies with Pseudomonas putida enzymes demonstrate:

  • 22% conversion of farnesene derivatives
  • Regioselective methyl group addition

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2,3,5-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Although less common for alkanes, reduction can occur under specific conditions, leading to the formation of simpler hydrocarbons.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., palladium on carbon) can be employed.

    Substitution: Halogenation reactions often use halogens (Cl₂, Br₂) in the presence of ultraviolet light or a radical initiator.

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Haloalkanes.

Scientific Research Applications

3-Ethyl-2,2,3,5-tetramethylhexane has various applications in scientific research:

    Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.

    Biology: Its interactions with biological membranes and proteins can be investigated to understand the behavior of hydrophobic molecules.

    Medicine: While not directly used as a drug, it can be a reference compound in pharmacological studies.

    Industry: It may be used as a solvent or intermediate in the synthesis of other chemicals.

Mechanism of Action

As an alkane, 3-Ethyl-2,2,3,5-tetramethylhexane is relatively inert and does not have a specific mechanism of action like more reactive organic compounds. Its effects are primarily physical, such as solubility and hydrophobic interactions, rather than chemical. The compound does not target specific molecular pathways or receptors.

Comparison with Similar Compounds

Structural Isomers and Substituted Alkanes

Key analogs include:

Compound Name Molecular Formula Branching Pattern CAS Number
3-Ethyl-2,2,3,5-tetramethylhexane C₁₁H₂₄ Ethyl (C3), methyl (C2, C2, C3, C5) 62185-02-8
2,2,5,5-Tetramethylhexane C₁₀H₂₂ Methyl (C2, C2, C5, C5) 1071-22-3
2,2,3,3-Tetramethylhexane C₁₀H₂₂ Methyl (C2, C2, C3, C3) 5171-35-5
3-Ethyl-2,4,5-trimethylhexane C₁₁H₂₄ Ethyl (C3), methyl (C2, C4, C5) 61868-82-4

Key Observations :

  • Branching Complexity : The target compound has higher steric congestion due to adjacent substituents (C2 and C3), unlike 2,2,5,5-tetramethylhexane, where substituents are spaced apart .
  • Ethyl vs. Methyl Substitution : The ethyl group in the target compound introduces greater steric bulk compared to analogs with only methyl substituents, affecting boiling points and enthalpies of formation.

Thermochemical Properties

Group contribution (GC) models predict enthalpies of formation (ΔHf) for branched alkanes with chemical accuracy (±4 kJ/mol) . However, deviations arise in highly congested structures:

Compound Name Experimental ΔHf (kJ/mol) GC Prediction (kJ/mol) Deviation
2,2,5,5-Tetramethylhexane -265.1 -266.8 +1.69
2,2,3-Trimethyl-3-ethylpentane -278.5 -281.9 +3.4
This compound* Estimated -290 ± 5 -293.2 (modeled) ~3.2

*ΔHf for the target compound is inferred from GC models and steric parameters of analogs . Its deviation is within chemical accuracy, suggesting manageable steric interactions despite multiple substituents.

Physical Properties

Branching reduces intermolecular van der Waals forces, lowering boiling points:

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³)
n-Hexane 69 -95 0.659
2,2,5,5-Tetramethylhexane 142 -20 0.762
This compound* ~155 (estimated) -10 (estimated) ~0.785

*Estimated values based on increased molecular weight and branching compared to 2,2,5,5-tetramethylhexane.

Chemical Reactivity

  • Stability : The compound’s steric hindrance reduces susceptibility to oxidation and free-radical reactions compared to linear alkanes.
  • Acid-Catalyzed Reactions : Unlike unsaturated analogs (e.g., 2,2,5,5-tetramethyl-3-hexene in ), the saturated structure avoids isomerization or addition reactions under acidic conditions .

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